3-Deshydroxy-3-methoxy Estrone-D3
Description
Structural Classification and Nomenclature
3-Deshydroxy-3-methoxy estrone-D3 belongs to the class of deuterated estrogen derivatives, specifically characterized as a steroid hormone analog with selective isotopic labeling. The compound's systematic nomenclature reflects its structural modifications: (8R,9S,13S,14S)-13-methyl-3-(trideuteriomethoxy)-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one. This complex naming convention indicates the precise stereochemical configuration and the specific placement of deuterium atoms within the methoxy group at the carbon-3 position.
The molecular formula C19H26O2 represents the base structure, with a molecular weight of 289.4 grams per mole, accounting for the mass contribution of the three deuterium atoms replacing hydrogen atoms in the methoxy substituent. The compound's classification within the estrane family of steroids places it among the most important hormonal research tools currently available. Its structural integrity maintains the characteristic four-ring steroid backbone while incorporating the methoxy functional group that significantly alters its chemical behavior compared to natural estrogens.
The stereochemical configuration at positions 8, 9, 13, 14, and 17 follows the natural estrogen pattern, ensuring biological relevance while providing the analytical advantages of deuterium labeling. The trideuteriomethoxy group at carbon-3 represents a critical structural modification that enhances the compound's utility in research applications. This specific labeling pattern allows researchers to distinguish between endogenous and exogenously administered compounds in biological systems.
Historical Context in Steroid Research
The development of deuterium-labeled steroids for human studies emerged from groundbreaking research in the late 1970s, when investigators first recognized the potential for stable isotope labeling in hormone research. Early studies demonstrated that deuterium-labeled steroids could be employed for measuring production rates of steroid hormones derived from multiple precursors, offering significant advantages over radioactive tracers. This preliminary work established the foundation for modern isotopic labeling techniques that have become standard practice in contemporary steroid research.
The historical significance of deuterated estrogen compounds stems from the pioneering work of researchers who sought alternatives to radioisotope administration for studying hormone metabolism. The introduction of 6,7-dideuterio-3-hydroxy-1,3,5(10)-estratrien-17-one and 4-deuterio-1,3,5(10)-estratriene-3,17-beta-diol marked crucial milestones in the field, demonstrating that stable isotope labeling could provide results concordant with traditional radioisotope methods. These early investigations paved the way for the development of more sophisticated deuterated compounds like this compound.
The evolution of steroid purification and characterization techniques has been fundamental to understanding estrogen structure and function. Historical accomplishments in estrogen purification, beginning with the work of Edgar Allen, Edward Doisy, and Adolph Butenandt in the 1920s, established the scientific foundation upon which modern deuterated analogs are built. The crystallization of estrone in 1929 represented a pivotal moment in steroid chemistry, with investigators recognizing the extraordinary potency of these compounds and their potential for therapeutic applications.
Significance in Analytical Biochemistry
This compound serves as an essential internal standard in isotope dilution gas chromatography-mass spectrometry analyses, providing unparalleled accuracy in quantitative determinations. The compound's analytical significance stems from its ability to account for procedural losses and matrix effects during sample preparation and analysis, ensuring reliable and reproducible results in complex biological matrices. Modern analytical biochemistry relies heavily on such deuterated standards to achieve the precision required for regulatory compliance and research validation.
The synthesis of deuterated estrogen fatty acid esters has been revolutionized through microwave-assisted techniques, enabling rapid and efficient production of analytical standards. These methods have facilitated the development of comprehensive analytical panels that include various deuterated estrogen derivatives, each serving specific analytical purposes. The availability of this compound and related compounds has significantly enhanced the capability of analytical laboratories to perform accurate hormone measurements in pharmaceutical development and clinical research.
Stable isotope labeling allows researchers to study metabolic pathways in vivo safely, without the radiation exposure concerns associated with radioactive tracers. This analytical approach has become increasingly important in understanding estrogen metabolism, particularly in studies investigating the conversion pathways between different estrogen forms. The compound's role as a chemical reference for identification, qualitative analysis, and quantitative detection has made it indispensable in modern analytical biochemistry.
| Analytical Parameter | Specification | Analytical Method |
|---|---|---|
| Molecular Weight | 289.4 g/mol | Mass Spectrometry |
| Purity | >95% | High-Performance Liquid Chromatography |
| Isotopic Purity | >98% deuterium incorporation | Nuclear Magnetic Resonance |
| Solubility | Slightly soluble in acetonitrile, chloroform, ethyl acetate, methanol | Solubility Testing |
| Storage Temperature | 2-8°C | Stability Studies |
Comparative Positioning Among Deuterated Estrogens
The landscape of deuterated estrogens encompasses a diverse array of compounds, each designed for specific analytical and research applications. This compound occupies a unique position within this family due to its specific labeling pattern and structural modifications. Comparative analysis with other deuterated estrogens reveals distinct advantages in certain analytical applications while highlighting the complementary nature of different isotopic labeling strategies.
3-O-Methyl Estrone-D3, with a molecular weight of 287.4 grams per mole, represents a closely related compound that differs primarily in the degree of deuteration and specific structural modifications. The systematic comparison of these compounds reveals the importance of precise isotopic labeling in achieving analytical specificity. Estradiol-d3, featuring deuteration at positions 16, 16, and 17, demonstrates an alternative labeling strategy that targets different molecular regions for tracking purposes.
The synthesis and characterization of multiple deuterated estrogen derivatives have enabled researchers to develop comprehensive analytical methods that can simultaneously determine various estrogen metabolites and their transformation products. The positioning of this compound within this analytical framework reflects its specific utility in studies focusing on methoxylated estrogen metabolites and their biological significance. This compound's unique structural features make it particularly valuable for investigating phase II metabolic pathways where methoxylation plays a crucial role.
| Deuterated Compound | Molecular Weight (g/mol) | Deuterium Positions | Primary Application |
|---|---|---|---|
| This compound | 289.4 | Methoxy group | Metabolic pathway studies |
| 3-O-Methyl Estrone-D3 | 287.4 | Methoxy group | Analytical internal standard |
| Estradiol-d3 | Variable | Positions 16, 16, 17 | Hormone quantification |
| Estrone-D6 | 278.4 | Multiple positions | Comprehensive metabolic studies |
Properties
Molecular Formula |
C₁₉H₂₃D₃O₂ |
|---|---|
Molecular Weight |
289.43 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Related Compounds
Structural Analogues and Isotope-Labeled Derivatives
Medroxyprogesterone Acetate-d3 (C₂₄H₃₁D₃O₄)
- Molecular Weight : 389.54 .
- Deuterium Position : Three deuterium atoms are incorporated into the acetate moiety (-COOCD₃) .
- Applications : Used in hormonal research to track progestin metabolism and pharmacokinetics. Unlike 3-Deshydroxy-3-methoxy Estrone-D3, it is a synthetic progestin derivative, emphasizing its role in contraceptive and oncological studies .
- Safety Profile: Classified as non-hazardous under standard laboratory conditions but requires precautions to avoid inhalation or dermal exposure .
Disodium Etidronate-d3 (C₂H₃D₃Na₂O₇P₂)
- Molecular Weight : 253.01 .
- Deuterium Position : Three deuterium atoms in the methyl group of the bisphosphonate backbone .
- Applications : A deuterated bisphosphonate used in bone resorption studies. While unrelated to estrogen structurally, it shares the use of deuterium labeling for metabolic tracing .
Drospirenone/Ethinyl Estradiol-Related Compounds
- Key Features: Include derivatives like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and naphthalenol analogs .
- Comparison: These non-deuterated compounds are structural analogs of synthetic estrogens/progestins, highlighting how functional group modifications (e.g., thiophene or naphthalene substituents) influence receptor binding and metabolic pathways compared to deuterium-based stabilization .
Functional and Analytical Comparisons
Metabolic Stability
- This compound : Deuterium in the methoxy group reduces oxidative demethylation, prolonging half-life in vivo .
- Medroxyprogesterone Acetate-d3 : Deuterium in the acetate group resists esterase-mediated hydrolysis, enhancing bioavailability .
Analytical Utility
- Mass Spectrometry : Both this compound and Medroxyprogesterone acetate-d3 serve as internal standards. Their isotopic mass shifts (e.g., +3 Da for three deuteriums) enable precise quantification in complex matrices .
- Chromatography: Drospirenone-related compounds () require HPLC-UV or LC-MS methods similar to those used for deuterated estrogens, emphasizing shared analytical workflows .
Preparation Methods
Protection of Reactive Functional Groups
Prior to dehydroxylation, protective groups such as tert-butyldimethylsilyl (TBS) or acetyl are introduced to shield other reactive sites (e.g., the C17 ketone). For example, silylation of the C17 ketone using tert-butyldimethylsilyl chloride in the presence of imidazole ensures selective reactivity at the C3 position.
Dehydroxylation and Methoxylation
The C3 hydroxyl group is removed via a Mitsunobu reaction, employing triphenylphosphine and diethyl azodicarboxylate (DEAD) to facilitate substitution with a methoxy group. This reaction is conducted in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, achieving yields of 68–72%. Subsequent cleavage of protective groups using tetrabutylammonium fluoride (TBAF) restores the original functional groups while retaining the newly introduced methoxy moiety.
Isotopic Labeling with Deuterium
Incorporating deuterium at the D3 position necessitates precise control over reaction conditions to ensure isotopic purity. Two primary strategies are employed:
Deuteration via Catalytic Exchange
Deuterium can be introduced through acid-catalyzed exchange reactions. Exposing the intermediate to deuterated solvents (e.g., D2O) in the presence of palladium-on-carbon (Pd/C) facilitates H/D exchange at specific carbon positions. For instance, heating the compound at 80°C in D2O with 5% Pd/C for 24 hours achieves >95% deuterium incorporation at the D3 site.
Synthesis Using Deuterated Reagents
Alternative methods utilize deuterated methylating agents, such as CD3I, during the methoxylation step. This approach ensures that the methoxy group itself carries deuterium atoms, though this modifies the isotopic labeling site compared to traditional D3 incorporation. Reaction yields under these conditions range from 60–65%.
Enzymatic and Chemoenzymatic Approaches
Recent advances leverage enzymatic systems for selective modifications. Cytochrome P450 enzymes, particularly CYP27B1, have been reconstituted in vitro to catalyze hydroxylation and methoxylation reactions in steroidal substrates. For example, incubating estrone derivatives with CYP27B1 in a phospholipid vesicle system generates 3-methoxy intermediates with 89% enantiomeric excess. This method reduces by-product formation compared to traditional chemical synthesis.
Purification and Characterization
Post-synthesis purification is critical to isolate this compound from reaction mixtures.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC using a C18 column and isocratic elution with 80% methanol/water achieves baseline separation of the target compound. Retention times typically range between 12–14 minutes under these conditions.
Mass Spectrometric Analysis
Electrospray ionization mass spectrometry (ESI-MS) confirms isotopic purity. The molecular ion peak [M+H]+ for this compound appears at m/z 314.2, with a characteristic isotopic pattern indicating three deuterium atoms.
Comparative Analysis of Synthesis Methods
The table below summarizes key parameters across different preparation strategies:
| Method | Yield (%) | Purity (%) | Deuterium Incorporation (%) |
|---|---|---|---|
| Catalytic H/D Exchange | 72 | 98 | 95 |
| Deuterated Reagents | 65 | 97 | 99 |
| Enzymatic Synthesis | 89 | 99 | 92 |
Challenges and Optimization Strategies
Q & A
Basic: How is 3-Deshydroxy-3-methoxy Estrone-D3 synthesized, and how is the deuterium incorporation verified?
Methodological Answer:
The synthesis involves replacing three hydrogen atoms with deuterium at specific positions in the estrone derivative. Isotopically labeled precursors (e.g., deuterated methyl groups or hydroxyl analogs) are reacted under controlled conditions to ensure regioselective deuteration. Verification employs mass spectrometry (MS) to confirm the molecular ion peak at m/z 287.41 (C₁₉H₂₁D₃O₂) and nuclear magnetic resonance (NMR) to detect deuterium-induced shifts in adjacent protons. Stability of the deuterium label is tested via accelerated degradation studies under varying pH and temperature conditions .
Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. The deuterated compound serves as an internal standard (IS) to normalize matrix effects. For example, spiking samples with a known concentration of the IS allows quantification of endogenous estrone derivatives by comparing peak area ratios. Calibration curves must be validated for linearity (R² > 0.99) and precision (%CV < 15%) across physiological concentration ranges .
Advanced: How can researchers design experiments to assess the pharmacokinetic stability of this compound in vivo?
Methodological Answer:
Use a radiolabeled or stable isotope crossover study in animal models. Administer both non-deuterated and deuterated forms, then collect serial plasma/tissue samples. Quantify via LC-MS/MS to track deuterium retention and metabolite formation. Compare half-life (t₁/₂) and clearance rates to evaluate isotopic effects on metabolic pathways. Ensure compliance with ethical guidelines for isotope use in vivo .
Advanced: What strategies resolve discrepancies in reported estrogen receptor binding affinities of deuterated estrone analogs?
Methodological Answer:
Discrepancies may arise from differences in assay conditions (e.g., pH, cofactors) or isotopic purity. To address this:
- Validate isotopic purity (>98%) via high-resolution MS .
- Replicate binding assays (e.g., competitive ELISA or surface plasmon resonance) under standardized buffer conditions.
- Cross-validate using orthogonal methods like isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
Store lyophilized powder at -20°C in airtight, light-resistant containers to prevent deuterium exchange with ambient moisture. For working solutions, use anhydrous solvents (e.g., deuterated DMSO or methanol) and avoid repeated freeze-thaw cycles. Monitor degradation via periodic LC-MS analysis of stock solutions .
Advanced: How can isotopic dilution experiments optimize detection limits for trace-level deuterated estrones?
Methodological Answer:
Employ a stable isotope dilution assay (SIDA) . Spike samples with a known quantity of ³¹³C-labeled estrone analog (e.g., 2-Methoxy-¹³C,d3-estrone) as a co-internal standard. This corrects for ion suppression/enhancement in MS and improves quantification accuracy at low concentrations (pg/mL range). Validate recovery rates (85–115%) across multiple matrices .
Basic: What are the critical parameters for validating a deuterated compound as an internal standard?
Methodological Answer:
Key parameters include:
- Isotopic purity : >98% to avoid interference from non-deuterated analogs.
- Chemical stability : No deuterium loss under extraction conditions (e.g., sonication, centrifugation).
- Chromatographic co-elution : Retention time matching the analyte to correct for matrix effects.
- Ionization efficiency : Similar MS response factors as the target analyte .
Advanced: How do researchers differentiate between metabolic demethylation and deuterium exchange in in vitro studies?
Methodological Answer:
Use time-course MS/MS fragmentation analysis . Monitor fragment ions unique to demethylated products (e.g., loss of -CD₃ vs. -CH₃). Parallel incubations with non-deuterated analogs under identical conditions (pH 7.4, 37°C) help distinguish enzymatic demethylation from non-enzymatic deuterium exchange. Confirm via NMR tracking of methyl group protons .
Basic: What controls are essential when assessing deuterated estrone derivatives in cell-based assays?
Methodological Answer:
Include:
- Negative controls : Cells treated with vehicle (e.g., deuterated solvent alone).
- Isotope control : Non-deuterated estrone to isolate isotopic effects.
- Internal standard control : Spiked deuterated compound to quantify recovery rates.
- Viability controls : MTT assays to rule out cytotoxicity from deuterated solvents .
Advanced: How can computational modeling predict deuterium isotope effects on estrogen receptor interactions?
Methodological Answer:
Use molecular dynamics (MD) simulations to model the binding pocket with deuterated ligands. Compare hydrogen-deuterium bond lengths and vibrational frequencies to estimate kinetic isotope effects (KIEs). Validate predictions with surface plasmon resonance (SPR) to measure on/off rates experimentally. Cross-reference with crystallographic data of ligand-receptor complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
